

Check Availability & Pricing

# The Pharmacodynamics of Inhaled AZD7624: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK)  $\alpha$  and  $\beta$  isoforms, developed as an inhaled therapy for chronic obstructive pulmonary disease (COPD).[1][2] This document provides an in-depth technical guide on the pharmacodynamics of inhaled AZD7624, summarizing key preclinical and clinical findings. It details the drug's mechanism of action, its effects on inflammatory mediators, and the experimental protocols used to evaluate its activity. Despite demonstrating significant anti-inflammatory effects in proof-of-concept studies, AZD7624 ultimately failed to show clinical benefit in reducing exacerbations in patients with COPD.[3][4]

### **Mechanism of Action**

**AZD7624** is a small molecule that inhibits the p38 MAPK signaling pathway, a key cascade in the inflammatory response.[2] Specifically, p38α MAPK is highly expressed and activated in the lung tissue of COPD patients, particularly in alveolar macrophages and epithelial cells, correlating with the severity of lung function impairment and inflammation.[3][5]

Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK phosphorylates downstream targets, leading to the stabilization of mRNA and subsequent increased production of pro-inflammatory cytokines and chemokines like tumor necrosis factor-



 $\alpha$  (TNF- $\alpha$ ), interleukin-6 (IL-6), and macrophage inflammatory protein-1 $\beta$  (MIP-1 $\beta$ ).[2][5] By inhibiting p38 $\alpha$  and p38 $\beta$ , **AZD7624** effectively suppresses this inflammatory cascade.[1][5]



Click to download full resolution via product page



Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of AZD7624.

# **Preclinical and In Vitro Pharmacodynamics**

Preclinical studies established the potency and selectivity of AZD7624.

Table 1: In Vitro Potency of AZD7624

| Target                 | IC50                                   | Cell Type                     | Stimulus | Cytokine<br>Inhibition<br>(IC50) |
|------------------------|----------------------------------------|-------------------------------|----------|----------------------------------|
| Human MAPK14<br>(p38α) | 0.1 nM                                 | -                             | -        | -                                |
| TNFα release           | ~3.5 nM                                | Human PBMCs                   | -        | -                                |
| ρ38α ΜΑΡΚ              | -                                      | Human Alveolar<br>Macrophages | LPS      | -                                |
| р38β МАРК              | -                                      | Human Alveolar<br>Macrophages | LPS      | -                                |
| р38у МАРК              | >10,000-fold<br>selectivity vs<br>p38α | -                             | -        | -                                |
| р38δ МАРК              | >10,000-fold<br>selectivity vs<br>p38α | -                             | -        | -                                |
| TNFα release           | pIC50u: 8.4                            | Human<br>mononuclear<br>cells | LPS      | -                                |
| TNFα release           | pIC50u: 8.7 (full inhibition)          | Whole blood                   | LPS      | -                                |
| TNFα release           | pIC50u: 9.0<br>(partial inhibition)    | Alveolar<br>macrophages       | LPS      | -                                |

Data sourced from AstraZeneca Open Innovation and Patel NR, et al. (2018).[1][5]



**AZD7624** demonstrated high potency against the  $\alpha$  and  $\beta$  isoforms of p38 MAPK, with significantly lower activity against the  $\gamma$  and  $\delta$  forms.[1][5] It effectively inhibited the release of TNF- $\alpha$  from human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, studies on human alveolar macrophages stimulated with LPS confirmed that p38 $\alpha$  was the predominantly activated isoform, which was effectively inhibited by **AZD7624**.[5] In rats, inhaled **AZD7624** resulted in a five times higher dose-adjusted lung exposure compared to intravenous administration.[6]

# Clinical Pharmacodynamics: LPS Challenge Study

A key clinical study evaluated the pharmacodynamic effects of inhaled **AZD7624** in healthy volunteers following a lipopolysaccharide (LPS) challenge, a model used to induce a controlled inflammatory response.[7][8]

## **Experimental Protocol: LPS Challenge Study**

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.[7]
- Participants: 30 healthy volunteers.[7]
- Intervention: A single inhaled dose of AZD7624 (1200 mcg) or placebo was administered 30 minutes prior to the LPS challenge.[7][8]
- LPS Challenge: Inhalation of LPS to induce airway and systemic inflammation.[5]
- Sample Collection:
  - Sputum induction was performed 6 hours after the LPS challenge (6.5 hours post-dose).
    [7]
  - Blood samples were collected at 0.25, 6.5, 12, and 24 hours post-dose. [7][8]
- Primary Outcome: Change in sputum neutrophil counts.[5]
- Secondary and Exploratory Outcomes: Changes in various inflammatory biomarkers in sputum and blood, including TNF-α, IL-6, IL-8, MIP-1β, and C-reactive protein (CRP).[5][7]





Click to download full resolution via product page

Figure 2: Experimental workflow of the LPS challenge study in healthy volunteers.

## **Results: Effect on Inflammatory Markers**

Inhaled **AZD7624** demonstrated a marked reduction in both lung and systemic inflammatory markers induced by the LPS challenge.

Table 2: Pharmacodynamic Effects of Inhaled AZD7624 (1200 mcg) in LPS Challenge Study



| Biomarker                        | Sample Type | % Attenuation/Reduction vs. Placebo |  |
|----------------------------------|-------------|-------------------------------------|--|
| Neutrophil Differential Increase | Sputum      | 56.8% (p<0.001)                     |  |
| TNF-α                            | Sputum      | 85.4% (p<0.001)                     |  |
| IL-6                             | Sputum      | 76.5%                               |  |
| MIP-1β                           | Sputum      | 69.5%                               |  |
| IL-8                             | Sputum      | Significantly Reduced               |  |
| Neutrophil Differential Increase | Blood       | 43.5% (at 12 hours)                 |  |
| IL-6                             | Blood       | 70% (at 12 hours)                   |  |
| MIP-1β                           | Blood       | Completely Inhibited (at 6.5 hours) |  |
| C-Reactive Protein (CRP)         | Blood       | 93%                                 |  |

Data sourced from Patel N, et al. (2015) and Patel NR, et al. (2018).[5][7]

These results confirmed that inhaled **AZD7624** could effectively engage its target in the lungs and produce a significant local and systemic anti-inflammatory effect.[5][7] The reduction in sputum TNF-α by 85% was achieved with a mean unbound plasma concentration of 0.3 nmol/l, which is substantially lower than its unbound potency (pIC50u), indicating high lung exposure and minimal systemic exposure.[6]

# **Clinical Efficacy in COPD**

Despite the promising pharmacodynamic effects, a subsequent Phase II "Proof of Principle" study in patients with moderate to severe COPD and a history of exacerbations did not show a clinical benefit for **AZD7624** compared to placebo.[4][5] There was no statistically significant difference in the time to the first moderate or severe exacerbation.[4][5]

# Safety and Tolerability

Inhaled **AZD7624** was generally well-tolerated in clinical trials, with doses ranging from  $580\mu g$  to  $2030\mu g.[1]$  The pharmacokinetic profile showed rapid absorption (Tmax = 5 mins) and a long



terminal half-life of 34 to 72 hours.[1] No clinically significant changes in laboratory parameters, ECG, or vital signs were observed.[1]

#### Conclusion

Inhaled **AZD7624** is a potent inhibitor of p38 $\alpha$ / $\beta$  MAPK that demonstrated significant and robust anti-inflammatory effects in both preclinical models and a clinical LPS challenge study in healthy volunteers. It effectively suppressed key inflammatory cytokines and cellular responses in both the lungs and systemically. However, this profound pharmacodynamic activity did not translate into clinical efficacy in a patient population with COPD, as it failed to reduce the rate of exacerbations.[4][5] The development of **AZD7624** for COPD was subsequently discontinued.[9] The disconnect between the potent anti-inflammatory effects and the lack of clinical benefit highlights the complex pathophysiology of COPD and the challenges in targeting its inflammatory component.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD7624 [openinnovation.astrazeneca.com]
- 2. dovepress.com [dovepress.com]
- 3. "The Development of AZD7624 for Prevention of Exacerbations in COPD: A" by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
- 4. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD7624, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Novel Drug Shows Promise as COPD Therapy | MedPage Today [medpagetoday.com]



- 9. AZD 7624 AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [The Pharmacodynamics of Inhaled AZD7624: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666237#pharmacodynamics-of-inhaled-azd7624]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com